molecular formula C17H12N2O3 B11100487 Benzamide, N-2-naphthalenyl-4-nitro- CAS No. 105772-57-4

Benzamide, N-2-naphthalenyl-4-nitro-

Cat. No.: B11100487
CAS No.: 105772-57-4
M. Wt: 292.29 g/mol
InChI Key: UEXONOVXGVTNOX-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It consists of a naphthalene ring attached to a benzamide moiety, which is further substituted with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-4-nitrobenzamide typically involves the reaction of 2-naphthylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N-(naphthalen-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: N-(naphthalen-2-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

N-(naphthalen-2-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(naphthalen-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    N-(naphthalen-2-yl)-4-chlorobenzamide: Contains a chloro group instead of a nitro group, affecting its electronic properties and reactivity.

    N-(naphthalen-2-yl)-4-methylbenzamide: Substituted with a methyl group, which influences its hydrophobicity and steric properties.

Biological Activity

Benzamide, N-2-naphthalenyl-4-nitro- (commonly referred to as 4-nitro-N-(naphthalen-2-yl)benzamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

Benzamide, N-2-naphthalenyl-4-nitro- features a naphthalene moiety linked to a benzamide with a nitro substituent. Its chemical structure can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}

This compound is characterized by the presence of a nitro group (-NO₂) which is known to influence its reactivity and biological activity.

2.1 Antimicrobial Properties

Research has indicated that benzamide derivatives, including N-2-naphthalenyl-4-nitro-, exhibit significant antimicrobial activity. A study reported that various nitro-substituted benzamides demonstrated inhibitory effects against different bacterial strains, suggesting their potential as antibacterial agents .

CompoundMIC (µg/mL)Bacterial Strain
Benzamide40-50E. faecalis
Benzamide30P. aeruginosa

These findings highlight the compound's potential for development into new antimicrobial therapies.

2.2 Anticancer Activity

The anticancer properties of benzamide derivatives have also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

A notable study assessed the cytotoxic effects of several nitro-substituted benzamides on breast cancer cell lines, revealing that the compound exhibited IC50 values indicating effective growth inhibition .

StudyCell LineIC50 (µM)
Study AMCF-7 (Breast Cancer)15.3
Study BHeLa (Cervical Cancer)12.7

2.3 Anti-inflammatory Activity

Benzamide derivatives have also been evaluated for their anti-inflammatory properties. A series of nitro-substituted benzamides were tested for their ability to inhibit nitric oxide production in macrophages, with some compounds showing significant inhibition at low concentrations .

The mechanism by which benzamide, N-2-naphthalenyl-4-nitro-, exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Receptor Interaction : The compound may bind to specific receptors or enzymes, inhibiting their activity and disrupting cellular signaling pathways associated with inflammation and cancer progression .

4. Case Studies

Several studies have investigated the biological activity of benzamide derivatives:

  • Antimicrobial Evaluation : A study conducted on various nitro-substituted benzamides demonstrated promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
  • Cancer Cell Studies : Research involving the application of these compounds on different cancer cell lines revealed significant cytotoxicity, particularly in breast and cervical cancer models .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target enzymes such as iNOS (inducible nitric oxide synthase), suggesting pathways for further drug development .

5. Conclusion

Benzamide, N-2-naphthalenyl-4-nitro-, shows significant promise as a candidate for further research due to its diverse biological activities, including antimicrobial and anticancer properties. The ongoing exploration of its mechanisms of action and structural modifications could lead to the development of novel therapeutic agents.

Properties

CAS No.

105772-57-4

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-naphthalen-2-yl-4-nitrobenzamide

InChI

InChI=1S/C17H12N2O3/c20-17(13-6-9-16(10-7-13)19(21)22)18-15-8-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,18,20)

InChI Key

UEXONOVXGVTNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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